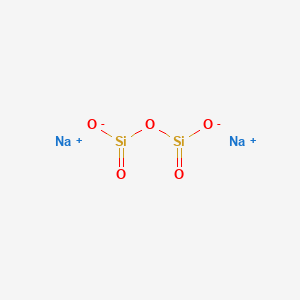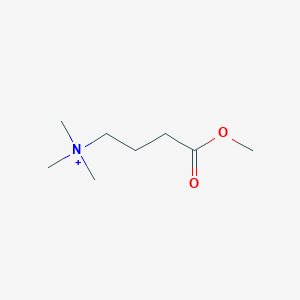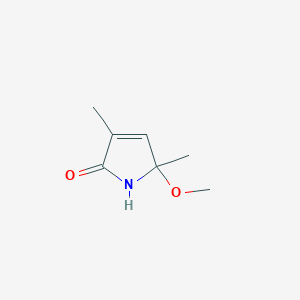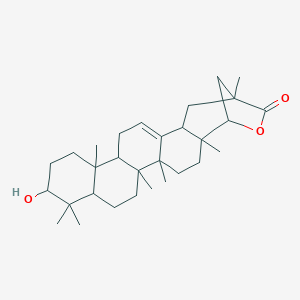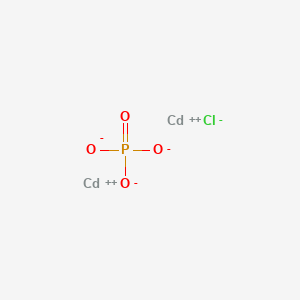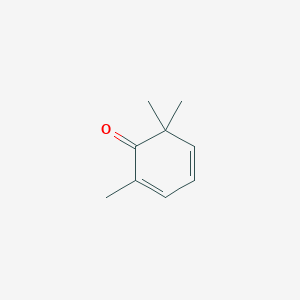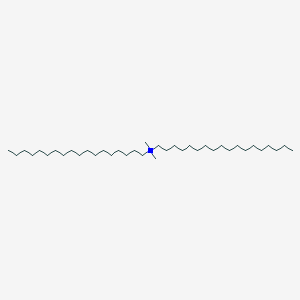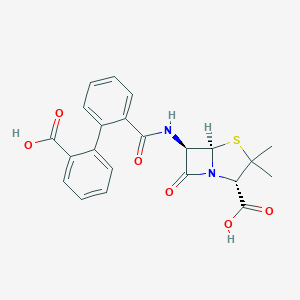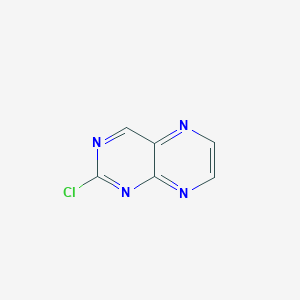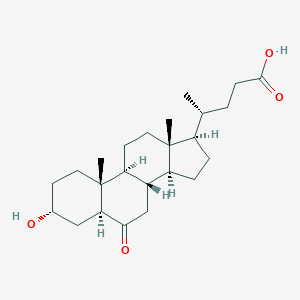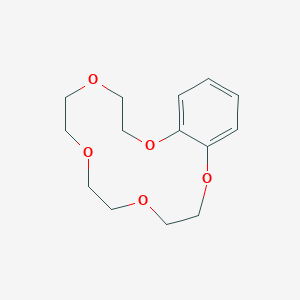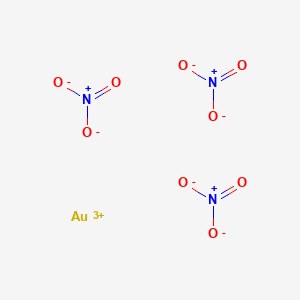
Gold trinitrate
Overview
Description
Scientific Research Applications
Detection of Trinitrotoluene (TNT) : Gold nanoparticles have been used for the highly sensitive and selective detection of TNT. Cysteine-capped gold nanoparticles can form a specific charge transfer complex with TNT, which can be investigated using various spectroscopic techniques. This method enables ultra-trace detection of TNT up to 1 ppb with good reproducibility (Devi, Singh, Paul, & Tyagi, 2016).
Gold Nanoparticles in Nanoscience and Nanotechnology : Gold nanoparticles (AuNPs) are stable and exhibit size-related electronic, magnetic, and optical properties due to the quantum size effect. They have applications in biology, catalysis, and the bottom-up approach of nanotechnology, making them key materials in the 21st century (Daniel & Astruc, 2004).
Gold Nanoparticle Synthesis and Characterization : The synthesis and characterization of gold nanoparticles are crucial for their application in therapeutics and diagnostics, particularly for diseases such as peste des petits ruminants (PPR). Various experimental parameters can influence the size and distribution of gold nanoparticles, affecting their applicability (Verma, Singh, & Chavan, 2014).
Phytoextraction of Gold : Research on the phytoextraction of gold using plants to extract gold from low-grade ore and waste products is an emerging field. Certain plants have demonstrated the ability to extract and concentrate gold, which could be a potential method for gold recovery (Piccinin et al., 2007).
Biocompatible Synthesis of Gold Nanoparticles : Tris(hydroxymethyl)aminomethane has been used for the non-toxic synthesis of gold nanoparticles, important for biomedical applications. This method allows for the modification of DNA during gold nanoparticle preparation, demonstrating the potential in biological systems (Chen, Wang, Ma, & Yang, 2014).
Gold Nanoparticles in Biological Imaging : Gold nanoparticles have been studied for biomedical applications, including cellular imaging. Their unique optical properties, such as elastic light scattering, make them suitable for detecting single nanoparticles and measuring mechanical fields associated with living cells (Murphy et al., 2008).
properties
IUPAC Name |
gold(3+);trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.3NO3/c;3*2-1(3)4/q+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUZTTDXWACDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Au+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuN3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158841 | |
| Record name | Gold trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gold trinitrate | |
CAS RN |
13464-77-2 | |
| Record name | Gold trinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gold trinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)

